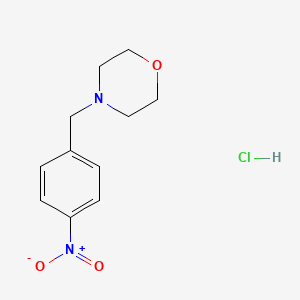

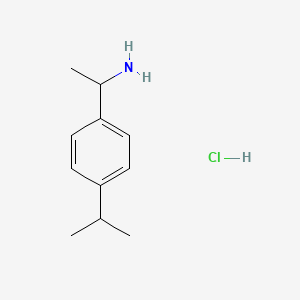

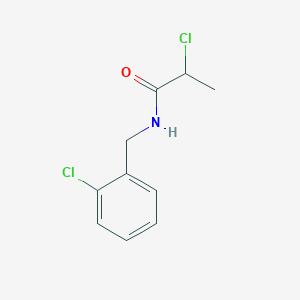

![molecular formula C11H14ClNO2 B3372517 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 923163-04-6](/img/structure/B3372517.png)

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bioactive Constituents of Jolyna laminarioides : In a study conducted by Atta-ur-rahman et al. (1997), a compound structurally similar to 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide was isolated from Jolyna laminarioides. This compound showed chymotrypsin inhibitory activity and exhibited antibacterial properties against Escherichia coli and Shigella boydii.

Melatonin Receptor Binding Affinity : Garratt et al. (1996) researched a series of substituted phenylalkyl amides, including derivatives of this compound, for their potential as melatonin analogs. Their study, titled "Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides" (Garratt et al., 1996), found that certain derivatives exhibited high binding affinity to the melatonin receptor, suggesting their potential in modulating melatonin-related physiological processes.

Microbial Asymmetric Reduction : Nishida et al. (1995) studied the microbial reduction of a compound similar to this compound. Their paper, "Microbial Asymmetric Reduction. Preparation of Optically Active Methyl trans-3-(4-Methoxyphenyl)Glycidates" (Nishida et al., 1995), found that specific microorganisms could be used for the enantioselective reduction of this compound, highlighting its potential application in the synthesis of optically active pharmaceutical intermediates.

Antimicrobial and Antifungal Agents : A study by Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities. Some of these derivatives demonstrated significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole. This study, titled "Synthesis, Crystal, Calculated Structure and Biological Activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) Propanamide" (Helal et al., 2013), indicates the potential of such compounds in developing new antimicrobial agents.

Synthesis and Characterization of New Derivatives : Bai et al. (2012) synthesized and characterized new derivatives of a compound similar to this compound, exploring their crystal structure and biological activity. The study, titled "Synthesis, Crystal, Calculated Structure and Biological Activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) Propanamide" (Bai et al., 2012), contributed to understanding the structure-activity relationship of these compounds.

Safety and Hazards

The safety information available indicates that 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVWRBCZGOBMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

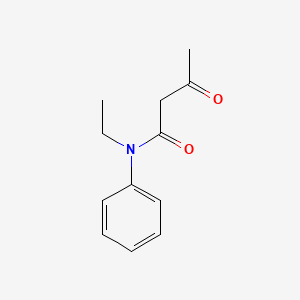

![2-(4-Methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3372465.png)

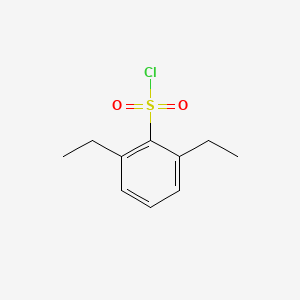

![N-[3-(aminomethyl)phenyl]sulfamide](/img/structure/B3372474.png)

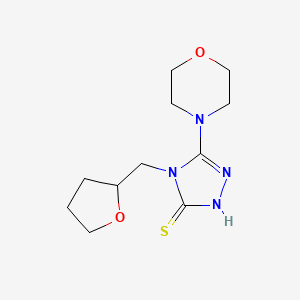

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3372481.png)

![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)

![1-(Chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B3372527.png)